molecular formula C15H14N6O3 B4343751 N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B4343751
M. Wt: 326.31 g/mol
InChI Key: YHNHZCRDUURLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a benzyl group and the other with a nitro group. The acetamide linkage connects these two pyrazole rings. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of 1-benzyl-1H-pyrazole-3-carboxylic acid: This can be achieved by the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation.

    Nitration of 1H-pyrazole: The nitration of 1H-pyrazole can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The final step involves the coupling of the benzyl-substituted pyrazole with the nitro-substituted pyrazole through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: Amino-substituted pyrazole derivatives

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that may act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent against various bacterial and fungal strains.

Medicine:

    Drug Development: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Diagnostics: It may be used in the development of diagnostic agents for imaging or detecting specific biological targets.

Industry:

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

  • N-(1-phenyl-1H-pyrazol-3-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(3-amino-1H-pyrazol-1-yl)acetamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(3-chloro-1H-pyrazol-1-yl)acetamide

Comparison:

  • N-(1-phenyl-1H-pyrazol-3-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: This compound has a phenyl group instead of a benzyl group, which may affect its binding affinity and biological activity.
  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: The presence of an amino group instead of a nitro group can significantly alter the compound’s reactivity and potential applications.
  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(3-chloro-1H-pyrazol-1-yl)acetamide: The chloro group may enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE stands out due to its unique combination of benzyl and nitro groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c22-15(11-20-9-7-14(18-20)21(23)24)16-13-6-8-19(17-13)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNHZCRDUURLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

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